molecular formula C17H12Cl2 B14084578 1-[Dichloro(phenyl)methyl]naphthalene CAS No. 102417-46-9

1-[Dichloro(phenyl)methyl]naphthalene

Cat. No.: B14084578
CAS No.: 102417-46-9
M. Wt: 287.2 g/mol
InChI Key: OWYZBPDMFZPSFF-UHFFFAOYSA-N
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Description

Significance of Aryl- and Halogen-Substituted Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

Aryl- and halogen-substituted naphthalene scaffolds are of considerable importance in modern organic chemistry. The naphthalene core, a bicyclic aromatic hydrocarbon, serves as a versatile platform for the development of a wide range of functional materials and biologically active molecules. libretexts.org The introduction of aryl and halogen substituents onto this scaffold allows for the fine-tuning of its electronic, optical, and biological properties.

Halogenation, in particular, is a key strategy for modifying the physicochemical characteristics of aromatic compounds. Halogen atoms can influence molecular packing in the solid state, alter reactivity, and are often crucial for the development of materials with specific electronic properties, such as those used in organic field-effect transistors. rsc.org Furthermore, halogenated naphthalenes are important intermediates in organic synthesis, providing reactive sites for further functionalization through various cross-coupling reactions. nbinno.com

Aryl-substituted naphthalenes are prevalent in materials science, particularly in the field of optoelectronics. The extended π-conjugation resulting from the connection of aryl groups to the naphthalene core can lead to compounds with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The steric and electronic effects of the aryl substituents can also be used to control the supramolecular organization of these molecules, which is critical for the performance of organic materials.

Academic Context and Identified Research Gaps Pertaining to 1-[Dichloro(phenyl)methyl]naphthalene

Despite the broad interest in substituted naphthalenes, a detailed investigation into the academic context of this compound reveals a significant research gap. Extensive searches of chemical databases and scientific literature did not yield any specific studies, detailed research findings, or established synthetic protocols for this compound. Its Chemical Abstracts Service (CAS) number is 102417-46-9.

The absence of dedicated research on this compound is noteworthy. While related compounds, such as 1-chloromethylnaphthalene, are well-documented as important synthetic intermediates, the specific dichloro(phenyl)methyl derivative appears to have been overlooked. derpharmachemica.comchemicalbook.comgoogle.com The reactivity of the dichloromethyl group attached to an aromatic system can offer unique synthetic pathways, yet these have not been explored in the context of the naphthalene scaffold with a phenyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102417-46-9

Molecular Formula

C17H12Cl2

Molecular Weight

287.2 g/mol

IUPAC Name

1-[dichloro(phenyl)methyl]naphthalene

InChI

InChI=1S/C17H12Cl2/c18-17(19,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

OWYZBPDMFZPSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(Cl)Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1 Dichloro Phenyl Methyl Naphthalene

Mechanistic Investigations of Substitution Reactions on the Dichloromethyl Moiety

The dichloromethyl moiety in 1-[dichloro(phenyl)methyl]naphthalene is the primary site for nucleophilic substitution reactions. The mechanism of these reactions is analogous to the solvolysis of other benzylic halides and is significantly influenced by the stability of the carbocation intermediate that can be formed.

The substitution process is believed to proceed through a stepwise SN1-like mechanism. The rate-determining step involves the departure of one of the chloride ions to form a resonance-stabilized α-chloro-α-(1-naphthyl)benzyl carbocation. This carbocation is highly stabilized due to the delocalization of the positive charge across both the naphthalene (B1677914) and phenyl rings. The presence of two aromatic systems greatly facilitates the formation of this intermediate, making the dichloromethyl carbon susceptible to nucleophilic attack.

The stability of this carbocation intermediate is a key factor in the reaction's feasibility. The general mechanism can be outlined as follows:

Ionization: One of the chlorine atoms departs as a chloride ion, forming a carbocation. This is the slow, rate-determining step.

Nucleophilic Attack: A nucleophile attacks the carbocation.

Second Substitution: The remaining chlorine atom can then be substituted, often through a similar mechanistic pathway, leading to a disubstituted product.

The rate of these substitution reactions is sensitive to the solvent polarity and the nature of the nucleophile. Polar, protic solvents can facilitate the ionization step by solvating the departing chloride ion and the carbocation intermediate.

Reactant Nucleophile/Solvent Substitution Mechanism Key Intermediate
This compoundH₂O (Hydrolysis)Sₙ1-likeα-chloro-α-(1-naphthyl)benzyl carbocation
This compoundROH (Alcoholysis)Sₙ1-likeα-chloro-α-(1-naphthyl)benzyl carbocation
This compoundRNH₂ (Aminolysis)Sₙ1/Sₙ2 characterTransition state with developing positive charge

Pericyclic Reactions and Cycloaddition Pathways Involving Naphthalene and Aryl Moieties

Pericyclic reactions, such as cycloadditions, are concerted reactions that involve a cyclic transition state. The participation of the naphthalene ring in such reactions is generally disfavored under thermal conditions due to the significant loss of aromatic stabilization energy required to form the transition state. Naphthalene is less aromatic than benzene, but the activation energy to disrupt its aromaticity for a Diels-Alder reaction is still prohibitively high under normal conditions. echemi.com

However, photochemical cycloadditions can be induced. For instance, [2+2] and [4+2] cycloadditions of naphthalenes have been observed upon photoirradiation. In the case of this compound, the bulky substituent at the 1-position would be expected to exert significant steric hindrance. This steric hindrance would likely direct any cycloaddition to the unsubstituted ring of the naphthalene nucleus.

Furthermore, the electronic nature of the dichloro(phenyl)methyl group, being electron-withdrawing, deactivates the substituted ring towards cycloaddition reactions that are promoted by electron-rich dienes.

Reaction Type Conditions Reactivity of Naphthalene Ring Influence of 1-[Dichloro(phenyl)methyl] Substituent
Thermal [4+2] Cycloaddition (Diels-Alder)High TemperatureVery low due to loss of aromaticity. echemi.comFurther deactivation of the substituted ring. Steric hindrance disfavors reaction at the 1,2,3,4-positions.
Photochemical [2+2] CycloadditionUV lightPossibleSteric bulk likely directs addition to the unsubstituted ring (positions 5,6 or 7,8).
Photochemical [4+2] CycloadditionUV light, SensitizerPossibleRegioselectivity would be influenced by steric hindrance, favoring the unsubstituted ring.

Transformations of the Dichloromethyl Group: Hydrolysis, Reduction, and Oxidation Pathways

The dichloromethyl group is a versatile functional handle that can be transformed into other functionalities through various chemical pathways.

Hydrolysis: The most common transformation of the dichloromethyl group is its hydrolysis to a carbonyl group. In the presence of water, often with acid or base catalysis, this compound is converted to 1-benzoylnaphthalene. The mechanism involves a two-step nucleophilic substitution where water acts as the nucleophile. An unstable gem-diol intermediate is formed, which rapidly eliminates a molecule of water to yield the stable ketone. doubtnut.com

Reduction: The dichloromethyl group can be reduced to a methylene (B1212753) group (-CH₂-). This transformation effectively converts this compound into 1-benzylnaphthalene (B7772119). Common reagents for this type of reduction include radical-based reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or catalytic hydrogenation using a palladium catalyst.

Oxidation: The carbon atom of the dichloromethyl group is already in a relatively high oxidation state (+2). Further oxidation under typical conditions is not common for this specific group. The most relevant oxidative transformation is the hydrolysis to a ketone, as described above, which can be considered an oxidation of the benzylic carbon. Under very harsh oxidative conditions, such as with hot, acidic potassium permanganate, cleavage of the C-C bond or oxidation of the phenyl ring could occur, but this would not be a selective transformation of the dichloromethyl group. libretexts.org

Transformation Reagents and Conditions Product
HydrolysisH₂O, acid or base catalyst1-Benzoylnaphthalene
ReductionBu₃SnH, AIBN or H₂, Pd/C1-Benzylnaphthalene
Oxidation(Typically hydrolysis to ketone)1-Benzoylnaphthalene

Reactivity of the Naphthalene Nucleus in the Presence of Dichloro(phenyl)methyl Substitution

The presence of the dichloro(phenyl)methyl group at the 1-position significantly influences the reactivity of the naphthalene nucleus, particularly in electrophilic aromatic substitution reactions. This influence is a combination of both electronic and steric effects.

Electronic Effects: The two chlorine atoms on the benzylic carbon are highly electronegative, making the dichloro(phenyl)methyl group strongly electron-withdrawing by induction. This has a deactivating effect on the naphthalene ring system, making it less nucleophilic and therefore less reactive towards electrophiles than unsubstituted naphthalene. wikipedia.org

Directing Effects: In electrophilic aromatic substitution of naphthalene, the attack preferentially occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.com However, with a substituent already at the 1-position, the regioselectivity of a second substitution is altered. The electron-withdrawing nature of the dichloro(phenyl)methyl group deactivates the ring to which it is attached. Consequently, electrophilic attack is directed to the other, unsubstituted ring. Within the unsubstituted ring, the positions are not equivalent. The most likely positions for substitution would be the 5- and 8-positions, which are the α-positions of that ring.

Steric Effects: The dichloro(phenyl)methyl group is sterically bulky. This steric hindrance will significantly disfavor electrophilic attack at the adjacent 2-position and the peri 8-position. canterbury.ac.nz This steric factor reinforces the electronic deactivation, further directing incoming electrophiles to the unsubstituted ring, primarily at the 5-position, and to a lesser extent, the 7-position.

Position on Naphthalene Ring Electronic Influence of 1-Substituent Steric Influence of 1-Substituent Predicted Reactivity towards Electrophiles
2-positionDeactivatedHighly hinderedVery low
4-positionDeactivatedModerately hinderedLow
5-positionLess deactivatedNot hinderedHigh (favored)
7-positionLess deactivatedNot hinderedModerate
8-position (peri)DeactivatedHighly hinderedVery low

Computational and Theoretical Investigations of 1 Dichloro Phenyl Methyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry (DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly used to determine the equilibrium geometry, bond lengths, and bond angles of molecules. For related compounds like 1-methylnaphthalene (B46632), such calculations have been performed to investigate its structural parameters. researchgate.netanalis.com.my These computational approaches provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A small energy gap generally indicates higher reactivity and the possibility of intramolecular charge transfer. researchgate.netanalis.com.myirjweb.com For various naphthalene (B1677914) derivatives, FMO analysis has been used to understand how different substituents affect the electronic properties and reactivity of the naphthalene core. researchgate.netresearchgate.net

ParameterDescriptionTypical Computational Method
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP)
Energy Gap (ΔE) ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability.Calculated from HOMO/LUMO energies

This table represents typical parameters derived from FMO analysis; specific values for 1-[Dichloro(phenyl)methyl]naphthalene are not available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) help in the assignment of experimental spectra. researchgate.netanalis.com.my Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. pku.edu.cn For these predictions to be validated, the calculated data must be compared with experimental results. While such studies exist for compounds like 1-methylnaphthalene and other derivatives, they are absent for this compound. researchgate.netanalis.com.mypku.edu.cn

Spectroscopic ParameterComputational MethodPurpose
NMR Chemical Shifts DFT with GIAO methodPredicts ¹H and ¹³C NMR spectra for structural elucidation. mdpi.com
Vibrational Frequencies DFT (e.g., B3LYP)Simulates FT-IR and FT-Raman spectra to assign vibrational modes.
UV-Vis Absorption TD-DFTCalculates electronic transition energies and oscillator strengths.

This table outlines common methods for predicting spectroscopic parameters; specific predicted data for this compound is not documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Site Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov MEP analysis helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govnih.gov The different colors on an MEP map indicate varying electrostatic potential, providing a guide to intermolecular interactions and chemical reactivity. nih.gov This analysis has been applied to many organic molecules to understand their reaction mechanisms.

Studies of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Computational methods are used to investigate the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.gov Key NLO parameters include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net DFT calculations can predict these values, helping to identify molecules with significant NLO responses. nih.govnih.gov The presence of π-conjugated systems and electron-donating/withdrawing groups can enhance NLO properties. nih.gov Studies on various naphthalene-containing systems have explored their potential as NLO materials, but this compound has not been specifically investigated in this context. researchgate.net

NLO PropertyDescription
Dipole Moment (μ) Measures the overall polarity of the molecule.
Polarizability (α) Describes the ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β) Quantifies the second-order NLO response of the molecule.

This table lists key NLO properties investigated computationally; specific values for this compound are unavailable.

Computational Mechanistic Studies: Reaction Pathways and Transition States

Theoretical calculations are crucial for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. researchgate.net DFT is a common method for studying reaction pathways, calculating activation energies, and understanding the formation of intermediates and products. researchgate.netnih.gov Such computational studies provide deep insights into the kinetics and thermodynamics of chemical reactions. For instance, the reaction pathways for the formation of methylnaphthalenes and the acid-catalyzed reactions of naphthalene have been investigated theoretically. researchgate.netnih.gov However, computational studies on the reaction mechanisms involving this compound are not found in the literature.

Exploration of Chemical Reactivity and Derivatization for Specialized Synthetic Applications

Synthesis of Novel Analogs through Targeted Modification of the Dichloromethylphenyl Unit

The dichloromethylphenyl group of 1-[Dichloro(phenyl)methyl]naphthalene is a key site for chemical modification, enabling the synthesis of a variety of analogs. The reactivity of the dichloro(phenyl)methyl group is analogous to that of other benzylic halides, which are known to undergo nucleophilic substitution reactions. For instance, the chlorine atoms can be displaced by various nucleophiles to introduce new functional groups.

Research into the reactivity of similar structures, such as 1-chloromethylnaphthalene, demonstrates the potential for these transformations. derpharmachemica.comchemicalbook.comnbinno.com The chloromethyl group in this related compound readily reacts with amines, alcohols, and other nucleophiles to form a diverse range of derivatives. derpharmachemica.com This suggests that the dichloromethylphenyl unit in the title compound could similarly react, albeit with potentially different reactivity profiles due to the presence of two chlorine atoms and a phenyl group.

Furthermore, studies on the chlorination of 1-methylnaphthalene (B46632) show that reactions can occur at the methyl group, leading to chlorinated derivatives. rsc.org This highlights the possibility of further modifying the dichloromethylphenyl unit itself. The reaction pathways involved in the combustion of 1-methylnaphthalene also point to the reactivity of the methyl group, which primarily undergoes hydrogen abstraction to form a 1-naphthylmethyl radical. nih.gov This radical intermediate could, in a synthetic context, be trapped with various reagents to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Reactions for Modification of the Dichloromethylphenyl Unit

Reaction TypeReagentsPotential Product
Nucleophilic SubstitutionAmines (e.g., R-NH2)1-[Amino(phenyl)methyl]naphthalene derivatives
Nucleophilic SubstitutionAlcohols (e.g., R-OH)1-[Alkoxy(phenyl)methyl]naphthalene derivatives
Radical ReactionsRadical Initiators / Trapping AgentsFunctionalized 1-(phenylmethyl)naphthalene derivatives
Further HalogenationChlorinating Agents1-[Trichloro(phenyl)methyl]naphthalene

Naphthalene (B1677914) Ring Derivatization for Enhanced Chemical Functionality

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can enhance its chemical properties. wordpress.comlibretexts.org Naphthalene itself undergoes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pearson.comyoutube.com The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the nature of the substituent already present. libretexts.orgyoutube.com

For 1-substituted naphthalenes, electrophilic attack generally favors the α-position (position 4) of the same ring due to the formation of a more stable carbocation intermediate. wordpress.comlibretexts.orgpearson.com Therefore, it is anticipated that electrophilic substitution on this compound would primarily yield 4-substituted derivatives.

The conditions of the reaction can also direct the substitution pattern. For example, the sulfonation of naphthalene can yield either the 1- or 2-sulfonic acid derivative depending on the reaction temperature. wordpress.comlibretexts.org Similarly, the solvent used in Friedel-Crafts acylation can influence the position of substitution. libretexts.org These principles can be applied to the derivatization of this compound to achieve specific isomers for various applications. The introduction of groups like nitro, halogen, or acyl groups can serve as handles for further synthetic transformations, expanding the chemical diversity of the molecule. nih.gov

Table 2: Representative Electrophilic Aromatic Substitution Reactions on Naphthalene

ReactionReagentsMajor Product
NitrationHNO3, H2SO41-Nitronaphthalene pearson.com
BrominationBr2, FeBr31-Bromonaphthalene pearson.com
Sulfonation (80 °C)H2SO4Naphthalene-1-sulfonic acid wordpress.com
Sulfonation (160 °C)H2SO4Naphthalene-2-sulfonic acid wordpress.com
Friedel-Crafts AcylationRCOCl, AlCl31-Acylnaphthalene youtube.com

Development of this compound as a Versatile Synthetic Building Block

The dual reactivity of this compound, at both the dichloromethylphenyl unit and the naphthalene ring, makes it a valuable and versatile building block in organic synthesis. Its utility is comparable to other naphthalene-based building blocks that are employed in the construction of complex organic molecules, polymers, and materials. nbinno.comnih.gov

For example, derivatives of naphthalene are used in the synthesis of organic electronic materials, where the planar, electron-rich naphthalene core is a desirable feature. nih.gov By functionalizing this compound, it could be incorporated into larger conjugated systems. The development of novel hydrophilic building blocks like azonia-naphthalene for organic mixed ionic-electronic conductors highlights the ongoing search for new functional aromatic units. nih.gov

The reactivity of the dichloromethyl group can be harnessed to connect the naphthalene moiety to other molecular scaffolds. This is analogous to the use of 1-chloromethylnaphthalene as a key intermediate for introducing the naphthylmethyl group into various specialty chemicals. nbinno.com The resulting complex molecules could have applications in materials science or as biologically active compounds. The synthesis of naphthalene-1,4-dione analogues as potential anticancer agents showcases how substituted naphthalenes serve as scaffolds for drug discovery. rsc.org Similarly, this compound and its derivatives could be explored for their potential biological activities.

Potential Applications in Materials Science and Advanced Organic Synthesis

Utility as Precursors for Polycyclic Aromatic Hydrocarbons with Tunable Electronic Properties

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings, which exhibit interesting optoelectronic properties. chemistryviews.org The synthesis of novel PAHs with tailored electronic characteristics is a significant area of research in materials science. nih.govrsc.org 1-[Dichloro(phenyl)methyl]naphthalene could serve as a valuable precursor for the synthesis of larger, more complex PAHs.

One potential synthetic route involves an intramolecular Friedel-Crafts-type reaction. Under the influence of a Lewis acid catalyst, the phenyl group could be induced to cyclize onto the naphthalene (B1677914) ring, leading to the formation of a new fused ring system. The specific substitution pattern on both the naphthalene and phenyl rings would dictate the regioselectivity of such a cyclization, offering a pathway to specific PAH isomers. The initial dichloromethyl bridge could be transformed into a more stable aromatic linkage through subsequent elimination or rearrangement reactions.

Furthermore, the reactivity of the gem-dichloro group could be exploited in metal-catalyzed cross-coupling reactions to build larger aromatic structures. For instance, reaction with arylboronic acids under Suzuki coupling conditions, following a reduction or transformation of the dichloride, could lead to the formation of extended π-conjugated systems. The electronic properties of the resulting PAHs, such as their HOMO/LUMO energy levels and absorption/emission spectra, could be fine-tuned by the choice of the coupling partners. ed.ac.uk

Table 1: Potential PAH Structures Derivable from this compound

Starting Material Potential Reaction Type Resulting PAH Core Structure Potential Electronic Properties
This compound Intramolecular Friedel-Crafts Benzo[ghi]fluoranthene derivative Tunable bandgap, potential for fluorescence
This compound Reductive aromatization Substituted dibenzofulvene Cross-conjugated system with unique optical properties

This table presents hypothetical transformations and properties based on established chemical principles.

Role in the Synthesis of Specialized Organic Dyes and Pigments

The development of novel organic dyes and pigments with enhanced properties such as high molar absorptivity, photostability, and specific color characteristics is of great industrial importance. Naphthalene-based structures are common components of various classes of dyes. nih.gov The this compound scaffold could be a precursor to unique dye structures.

Hydrolysis of the gem-dichloro group would yield a 1-benzoyl-substituted naphthalene derivative. Benzophenone and its derivatives are known chromophores and are used in the synthesis of certain classes of dyes. acs.orgacs.org The resulting naphthylphenyl ketone could be further functionalized through electrophilic aromatic substitution on either the naphthalene or phenyl ring to introduce auxochromic groups (e.g., -OH, -NH2) or other moieties to modulate the color and solubility of the dye.

Alternatively, the dichloromethyl group could be used to link the naphthalene-phenyl core to other chromophoric systems. For example, reaction with primary aromatic amines could lead to the formation of Schiff bases (after hydrolysis to the ketone), which are themselves often colored compounds. The extended conjugation provided by the naphthalene and phenyl rings would likely result in dyes absorbing in the visible region of the electromagnetic spectrum.

Contributions to the Development of New Polymer Monomers and Functional Materials

Naphthalene-containing polymers are known for their high thermal stability, good mechanical properties, and interesting photophysical characteristics. google.comosti.gov this compound could potentially be converted into a monomer for the synthesis of novel functional polymers.

For instance, transformation of the dichloro group into other reactive functionalities, such as diols or diamines, on either the naphthalene or phenyl ring, would create a bifunctional monomer suitable for polycondensation reactions. The bulky and rigid structure of the resulting monomer unit would be expected to impart high glass transition temperatures (Tg) and thermal stability to the resulting polymers, such as polyesters or polyamides.

Furthermore, the naphthalene moiety itself can be functionalized to introduce polymerizable groups. The resulting polymers would have the dichlorophenylmethyl group as a pendant side chain. This pendant group could be post-functionalized to introduce specific properties to the polymer, such as photo-reactivity or sites for cross-linking. The presence of the bulky side group would also influence the polymer's morphology and solubility.

Table 2: Potential Polymer Architectures from this compound-Derived Monomers

Monomer Type Polymerization Method Resulting Polymer Class Potential Properties
Naphthyl-based diol/diamine Polycondensation Polyester/Polyamide High thermal stability, high Tg
Vinyl-substituted naphthalene derivative Radical polymerization Polyvinylnaphthalene Pendant dichlorophenylmethyl group for post-functionalization

This table illustrates hypothetical polymer synthesis routes and resulting properties.

Intermediary Role in Complex Chemical Synthesis Beyond Pharmaceutical Targets

Beyond the synthesis of materials, this compound holds potential as a versatile intermediate in complex organic synthesis. The gem-dichloro group is a synthetic equivalent of a carbonyl group, offering a different reactivity profile that can be advantageous in certain synthetic sequences.

For instance, in the construction of complex polycyclic systems, the dichloromethylphenyl group could be used to introduce a diarylmethyl moiety through reductive dehalogenation. This structural unit is present in various architecturally complex molecules. The reaction of the gem-dichloro compound with nucleophiles can also lead to the formation of a variety of substituted products that would be difficult to access through direct substitution on a pre-formed ketone. mdpi.com

Moreover, the steric bulk of the dichlorophenylmethyl group could be utilized to direct the regioselectivity of reactions on the naphthalene ring. Subsequent removal or transformation of this directing group would provide access to specifically substituted naphthalene derivatives that are valuable building blocks in organic synthesis. nih.gov

Future Research Perspectives in Dichloro Phenyl Methyl Naphthalene Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of dichloromethylated aromatic compounds, including 1-[Dichloro(phenyl)methyl]naphthalene, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the development of more sustainable and environmentally benign processes.

Green chemistry approaches aim to reduce the environmental impact of chemical reactions. researchgate.net For the synthesis of compounds like this compound, this involves moving away from stoichiometric amounts of corrosive and water-sensitive Lewis acid catalysts such as aluminum chloride or zinc chloride. sid.irgoogle.com Research is increasingly focused on recyclable catalytic systems that operate under milder conditions.

One promising avenue is the use of ionic liquids (ILs) as both catalysts and reaction media. sid.irresearchgate.net For instance, imidazolium-type ionic liquids have been successfully used for the dichloromethylation of other aromatic hydrocarbons, offering excellent yields and the significant advantage of catalyst recycling without apparent loss of activity. sid.ir Similarly, dicationic ionic liquids based on polyethylene (B3416737) glycol (PEG) have been shown to catalyze chloromethylation in aqueous media, featuring a temperature-dependent phase-separation system that simplifies product isolation and catalyst reuse. researchgate.net These principles can be directly applied to develop greener syntheses of this compound.

Phase-transfer catalysis (PTC) in aqueous media presents another sustainable alternative. researchgate.net A catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 has demonstrated effectiveness in the chloromethylation of aromatic hydrocarbons, providing good to excellent yields. researchgate.net Adapting such PTC systems could lead to more economical and convenient procedures for preparing the target compound.

Future research will likely focus on optimizing these systems, exploring novel biodegradable ionic liquids, and developing solid-supported catalysts to further enhance recyclability and minimize waste. The goal is to create synthetic routes that are not only efficient but also adhere to the principles of green chemistry, reducing energy consumption and the use of hazardous substances. researchgate.net

Catalyst SystemKey AdvantagesPotential Application
Imidazolium-based Ionic LiquidsRecyclable, High Yields, Homogeneous CatalysisGreen synthesis of this compound
PEG-Dicationic Ionic LiquidsOperates in Aqueous Media, Temperature-Dependent Phase SeparationSustainable chloromethylation/dichloromethylation protocols
Phase-Transfer Catalysis (PTC)Inexpensive Reagents, Good Yields, Aqueous MediaEconomical and convenient large-scale synthesis

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical reactions presents a significant challenge for synthesis planning and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering the potential to accelerate the discovery and development of synthetic routes for molecules like this compound. eurekalert.orgchemai.io

ML algorithms can be trained on vast datasets of known chemical reactions to build predictive models. beilstein-journals.orgresearchgate.netnih.gov These models can predict various aspects of a reaction, including the likely products, optimal reaction conditions (e.g., temperature, solvent, catalyst), and potential yields. chemai.ionih.gov For the synthesis of this compound, ML could be used to:

Predict Reaction Outcomes: Given the reactants (naphthalene, a dichlorophenylmethane source) and a set of conditions, an ML model could predict the probability of forming the desired product versus potential isomers or byproducts. nih.govresearchgate.net

Optimize Reaction Conditions: By analyzing data from high-throughput experimentation (HTE), ML can identify the optimal combination of parameters to maximize yield and selectivity, reducing the number of experiments required. chemai.iobeilstein-journals.org

Discover Novel Synthetic Routes: AI-powered retrosynthesis tools can propose new, potentially more efficient or sustainable, pathways to the target molecule that a human chemist might not consider. nih.gov

A key challenge in this area is the availability of high-quality, large-scale reaction data. beilstein-journals.orgresearchgate.net The development of standardized databases and the integration of automated laboratory systems for data generation are crucial for training robust and accurate ML models. chemai.io Furthermore, making these models interpretable is a major area of research; understanding why a model makes a certain prediction is essential for building trust and gaining new chemical insights. cam.ac.uk Future work will focus on creating more sophisticated models that can handle diverse reaction types and provide chemists with actionable insights for designing and executing reactions with greater precision and efficiency. eurekalert.orgarxiv.org

Exploration of Novel Catalytic Transformations

Catalysis is central to modern organic synthesis, and the discovery of novel catalysts and transformations is a continuous driver of innovation. For this compound, future research will likely explore new catalytic methods for both its synthesis and its subsequent functionalization.

The dichloromethylation of naphthalene (B1677914) is a key step in its synthesis. While traditional Lewis and protic acids are effective, there is a constant search for catalysts with higher activity, selectivity, and stability. google.com Zeolites, for instance, are well-established solid acid catalysts used in the isomerization of methylnaphthalene and could be explored for Friedel-Crafts type reactions leading to the target compound. nih.govrsc.org Their shape-selective properties could potentially be harnessed to control the position of substitution on the naphthalene ring.

Metal-organic frameworks (MOFs) represent another class of promising catalysts. rsc.orgresearchgate.net By incorporating specific active sites within a porous, crystalline structure, MOFs can be designed to catalyze specific reactions with high efficiency. A zirconium-based MOF functionalized with sulfonic acid groups, for example, has shown high catalytic activity due to the synergy between Lewis and Brønsted acid sites. rsc.org Such multifunctional materials could be designed for the one-pot synthesis of this compound.

Beyond synthesis, novel catalytic transformations could use this compound as a starting material. The dichloromethyl group is a versatile functional handle that can be converted into other groups. For example, photocatalysis, which uses visible light to drive chemical reactions under mild conditions, has been employed for difluoromethylation reactions of aromatic compounds and could potentially be adapted for transformations of the dichloromethyl group. mdpi.com

Future research in this area will involve the rational design of catalysts based on computational modeling, the use of high-throughput screening to discover new catalytic systems, and the exploration of unconventional activation methods like photocatalysis and electrocatalysis to unlock new reaction pathways.

Development of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms and molecular structure is fundamental to controlling chemical processes and designing better synthetic methods. The application of advanced spectroscopic and computational techniques will be crucial for gaining deeper insights into the chemistry of this compound.

Spectroscopic Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about a molecule's structure and bonding. nih.gov By combining experimental spectra with quantum chemical calculations, it is possible to make reliable assignments of vibrational modes. This approach has been used to characterize related molecules like 1-(chloromethyl)-2-methylnaphthalene and could be applied to this compound to provide a detailed picture of its molecular structure. nih.gov

Computational Chemistry: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. rsc.orgrsc.org These methods can be used to:

Calculate the geometries of reactants, transition states, and products.

Determine reaction pathways and activation energies, explaining observed product distributions.

Predict molecular properties such as electronic structure (HOMO-LUMO gap), polarizability, and hyperpolarizability, which are relevant for understanding reactivity and potential applications in materials science. nih.gov

For example, DFT calculations have been used to unveil the complex reaction mechanism for the acid-catalyzed polymerization of naphthalene, identifying key steps like protonation, electrophilic addition, and dehydrogenation. rsc.org A similar computational approach could be used to map out the precise mechanism of the synthesis of this compound, providing insights that could guide the optimization of reaction conditions. Molecular dynamics simulations can further illuminate the role of solvent and molecular stacking, which can be crucial in condensed-phase reactions. rsc.org

The synergy between advanced experimental techniques and high-level computational modeling will continue to be a major theme in future research, enabling a more profound and predictive understanding of the structure, properties, and reactivity of this compound.

Q & A

Q. What analytical methods are recommended for characterizing 1-[Dichloro(phenyl)methyl]naphthalene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) coupled with electron capture detection (ECD) is optimal for detecting chlorinated aromatic compounds due to their high electron affinity. For quantification, use isotope dilution with deuterated internal standards to correct for matrix effects. Solid-phase extraction (SPE) with C18 or styrene-divinylbenzene cartridges improves recovery rates from aqueous samples. Method validation should include spike-recovery tests (80–120% recovery) and limit of detection (LOD) determination via signal-to-noise ratios .

Q. How should researchers design in vitro cytotoxicity studies for this compound?

Prioritize human bronchial epithelial (BEAS-2B) and hepatocyte (HepG2) cell lines, as naphthalene derivatives exhibit respiratory and hepatic toxicity. Use dose ranges spanning 1–100 μM, with exposure times of 24–72 hours. Include positive controls (e.g., naphthoquinones) and measure viability via MTT/WST-1 assays. Mitochondrial membrane potential (JC-1 staining) and oxidative stress markers (GSH/GSSG ratios) should be assessed to delineate mechanisms .

Q. What are the critical parameters for measuring Log P in halogenated aromatics?

The shake-flask method with octanol/water partitioning remains the gold standard. Pre-saturate both phases with the compound to avoid solvent depletion. Analyze phases via HPLC-UV, ensuring equilibrium via 24-hour agitation. Validate results with computational models (e.g., XLogP3) but note discrepancies >0.5 log units warrant experimental re-evaluation .

Q. Which animal models are appropriate for toxicokinetic studies?

Rodents (rats/mice) are standard for inhalation/oral exposure, but consider guinea pigs for enhanced sensitivity to respiratory effects. Use radiolabeled compounds (e.g., ¹⁴C-labeled) to track distribution. Collect serial blood/tissue samples (0–72 hours) and model data using non-compartmental analysis. Include both sexes to assess gender-specific metabolism differences .

Advanced Research Questions

Q. How can conflicting hepatotoxicity data be resolved for chlorinated naphthalenes?

Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

  • Step 4 : Identify outcomes (e.g., ALT elevation, histopathology) .
  • Step 5 : Assess risk of bias via randomization checks and dose-response consistency .
  • Step 7 : Rate evidence confidence using criteria like temporality and biological plausibility . Conflicting results may stem from species-specific CYP450 metabolism; use in vitro microsomal assays to compare metabolic activation across models .

Q. What epigenetic mechanisms underlie long-term exposure effects?

Employ whole-genome bisulfite sequencing to identify CpG methylation changes in exposed populations. Integrate RNA-seq to link methylation with gene silencing (e.g., tumor suppressors). Validate findings using CRISPR-dCas9 methylation editors in 3D organoid models. Prioritize genes in Nrf2/ARE pathways due to their role in oxidative stress responses .

Q. How do computational models predict environmental persistence?

Use EPI Suite’s BIOWIN and STPWIN modules to estimate biodegradation half-lives. Molecular dynamics simulations (AMBER/CHARMM force fields) can model soil adsorption coefficients (Koc). Validate with field studies measuring degradation in sediment/water microcosms under varying redox conditions .

Q. What mechanistic models explain isomer-specific respiratory toxicity?

Chlorine position influences electrophilic reactivity. Use density functional theory (DFT) to calculate LUMO energies; lower energies correlate with higher protein adduction potential. Test in precision-cut lung slices (PCLS) with live-cell imaging to track reactive metabolite formation (e.g., epoxides) .

Q. How can multi-omics elucidate carcinogenic mode of action?

Combine transcriptomics (RNA-seq), metabolomics (LC-HRMS), and phosphoproteomics to map signaling networks. Pathway enrichment (KEGG/Reactome) may reveal aryl hydrocarbon receptor (AhR) activation and DNA repair inhibition. Validate using transgenic mouse models (e.g., AhR-null) to isolate pathway contributions .

Methodological Tables

Q. Table 1. Key Inclusion Criteria for Toxicological Studies (Adapted from ATSDR)

ParameterCriteriaReference
SpeciesHumans, rodents (rats/mice), in vitro models
Exposure RoutesInhalation, oral, dermal
Health OutcomesHepatic/Renal dysfunction, oxidative stress markers
Study DesignRandomized dosing, ≥3 exposure concentrations

Q. Table 2. Risk of Bias Assessment for Animal Studies

QuestionHigh-Quality Criteria
Dose randomization?Yes (block randomization preferred)
Allocation concealment?Yes (e.g., coded solutions)
Blinded outcome assessment?Yes (pathologist unaware of groups)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.